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  • Product: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate
  • CAS: 2174000-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

Introduction Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is a unique molecule that incorporates a stable alicyclic ring, a reactive sulfonyl chloride, and a methyl ester group, all connected to a quaternary carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is a unique molecule that incorporates a stable alicyclic ring, a reactive sulfonyl chloride, and a methyl ester group, all connected to a quaternary carbon. This distinct structure presents a compelling case for mass spectrometry analysis, as the interplay between these functional groups dictates a complex yet predictable series of fragmentation pathways. Understanding these pathways is crucial for researchers in drug development and organic synthesis for structural confirmation, impurity profiling, and reaction monitoring. This guide provides an in-depth analysis of the expected fragmentation patterns of this molecule under typical mass spectrometric conditions, such as electron ionization (EI) and collision-induced dissociation (CID).

The Molecular Ion: Initial Observations

The initial ionization of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (molecular weight: 226.00665 Da for the 35Cl isotope) will generate a molecular ion (M+•). A key characteristic to note in the mass spectrum will be the isotopic pattern of chlorine. The natural abundance of 35Cl and 37Cl is approximately 3:1, which will result in a discernible M+• peak and an (M+2)+• peak with roughly one-third the intensity.[1] The stability of the cyclopentane ring is expected to result in a more prominent molecular ion peak compared to its linear counterparts.[2][3]

Primary Fragmentation Pathways: A Cascade of Possibilities

The fragmentation of the molecular ion is driven by the relative stability of the resulting fragments. The quaternary carbon at the 1-position of the cyclopentane ring serves as a branching point for several primary fragmentation events. The most probable initial cleavages will involve the loss of the most labile groups and the formation of the most stable radical or cationic species.

Pathway 1: Loss of the Chlorosulfonyl Radical

A highly probable initial fragmentation is the cleavage of the C-S bond, leading to the loss of the chlorosulfonyl radical (•SO2Cl). This pathway is favored due to the stability of the resulting tertiary carbocation, which is further stabilized by the adjacent methyl carboxylate group.

Table 1: Key Fragments in Pathway 1

m/zProposed StructureNotes
127[C7H11O2]+Formation of a stable tertiary carbocation.
99[C6H7O]+Loss of CO from the m/z 127 fragment.
69[C5H9]+Loss of COOCH3 from the m/z 127 fragment.

digraph "Fragmentation Pathway 1" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape="plaintext", fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

M [label="[M]+•\nm/z 226/228"]; F1 [label="[C7H11O2]+\nm/z 127"]; F2 [label="[C6H7O]+\nm/z 99"]; F3 [label="[C5H9]+\nm/z 69"];

M -> F1 [label="- •SO2Cl"]; F1 -> F2 [label="- CO"]; F1 -> F3 [label="- COOCH3"]; }

Caption: Loss of the chlorosulfonyl radical to form a stable carbocation.

Pathway 2: Cleavage of the Ester Group

Another significant fragmentation route involves the ester functional group. Alpha-cleavage of the C-O bond is a classic fragmentation pattern for esters, leading to the formation of a stable acylium ion.[4][5]

Table 2: Key Fragments in Pathway 2

m/zProposed StructureNotes
195/197[C6H8ClO2S]+Loss of the methoxy radical (•OCH3).
167/169[C5H8ClOS]+Loss of CO from the m/z 195/197 fragment.
59[CH3O=C=O]+Formation of the acylium ion from the methyl carbonate radical cation.

digraph "Fragmentation Pathway 2" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape="plaintext", fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

M [label="[M]+•\nm/z 226/228"]; F1 [label="[C6H8ClO2S]+\nm/z 195/197"]; F2 [label="[C5H8ClOS]+\nm/z 167/169"]; F3 [label="[CH3OCO]+\nm/z 59"];

M -> F1 [label="- •OCH3"]; F1 -> F2 [label="- CO"]; M -> F3 [label="- •C5H8SO2Cl"]; }

Caption: Fragmentation pathways involving the methyl ester group.

Pathway 3: Ring Fragmentation and Rearrangements

The cyclopentane ring itself can undergo fragmentation, typically after an initial loss of a functional group. A common pathway for cyclic alkanes is the loss of ethylene (C2H4).[2][3][6] Furthermore, rearrangements involving the sulfonyl group are also possible, such as the loss of neutral sulfur dioxide (SO2).[7][8][9]

Table 3: Key Fragments in Pathway 3

m/zProposed StructureNotes
162/164[C7H11ClO2]+•Loss of SO2 via rearrangement.
99[C5H8Cl]+Loss of COOCH3 from the m/z 162/164 fragment.
127[C7H11O2]+Loss of Cl• from the m/z 162/164 fragment.

digraph "Fragmentation Pathway 3" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape="plaintext", fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

M [label="[M]+•\nm/z 226/228"]; F1 [label="[C7H11ClO2]+•\nm/z 162/164"]; F2 [label="[C5H8Cl]+\nm/z 99"]; F3 [label="[C7H11O2]+\nm/z 127"];

M -> F1 [label="- SO2"]; F1 -> F2 [label="- •COOCH3"]; F1 -> F3 [label="- •Cl"]; }

Caption: Fragmentation involving the loss of SO2 and subsequent cleavages.

Experimental Protocols: A Self-Validating System

To experimentally validate these proposed pathways, a systematic approach using tandem mass spectrometry (MS/MS) is recommended.

Step-by-Step Methodology for Fragmentation Analysis
  • Sample Preparation: Dissolve a pure standard of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source or an electrospray ionization (ESI) source for infusion analysis.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern, confirming the elemental composition.

  • Tandem MS (MS/MS):

    • Select the molecular ion (m/z 226) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectra.

  • Data Analysis:

    • Identify the major fragment ions in the product ion spectra.

    • Propose structures for these fragments based on their accurate mass measurements.

    • Correlate the observed fragments with the proposed fragmentation pathways. By systematically isolating and fragmenting the primary fragment ions, one can build a comprehensive map of the fragmentation cascade, thus validating the proposed mechanisms.

Conclusion

The mass spectrometry fragmentation of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is a multifaceted process governed by the interplay of its functional groups. The primary fragmentation events are predicted to be the loss of the chlorosulfonyl radical, cleavage of the ester group, and rearrangements involving the loss of sulfur dioxide. Subsequent fragmentation of these primary ions will lead to a series of characteristic product ions. By employing high-resolution tandem mass spectrometry, researchers can elucidate these pathways, providing unequivocal structural confirmation and a deeper understanding of the molecule's gas-phase chemistry. This guide serves as a foundational framework for interpreting the mass spectra of this and structurally related compounds, empowering scientists in their analytical endeavors.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.3 - Fragmentation of Cyclic Alkanes. Whitman College.
  • BenchChem. (2025).
  • Zhang, Z., & Volkman, J. K. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry.
  • JoVE. (2024).
  • Kralj, B., Zigon, D., & Kramer, T. (1997). Fragmentation of organosulfur compounds upon electron impact. Part III. Metastable decomposition of the molecular ions of methyl thioglycolate and ethyl thioglycolate. Journal of the American Society for Mass Spectrometry, 8(1), 15-22.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 12, 1147-1152.
  • Riva, M., et al. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry.
  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 13(12), 1324-1333.
  • Wang, Z., et al. (2002).
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • N.A. (n.d.).
  • Kertesz, V., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7853-7860.
  • JoVE. (2024).
  • Chowdhury, S. K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(6), 997-1003.
  • LibreTexts. (2021). 8.
  • PubChemLite. (n.d.). Methyl 1-(chlorosulfonyl)
  • ResearchGate. (n.d.). Scheme 1.
  • N.A. (n.d.).
  • Haroldsen, P. E., & Gaskell, S. J. (1983). Identification of sulfonamide drugs in swine liver by collision-induced dissociation/mass analyzed ion kinetic energy spectrometry. Analytical Chemistry, 55(8), 1374-1377.
  • American Elements. (n.d.). Methyl 1-[(chlorosulfonyl)
  • Chai, W., et al. (2012). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC - NIH.
  • eGyanKosh. (n.d.).
  • G-Biosciences. (2020).
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Pilling, M. J., et al. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. PubMed.
  • ResearchGate. (n.d.). (a). The EI-MS, and (b).
  • Li, Y., et al. (2017).
  • PubChemLite. (n.d.). Methyl 1-[(chlorosulfonyl)
  • Hawkes, J. A., et al. (2022).
  • LibreTexts. (2023).
  • YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.
  • Whitman College. (n.d.). GCMS Section 6.
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  • NextSDS. (n.d.). methyl 1-[(chlorosulfonyl)
  • University of California, Irvine. (n.d.).
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Exploratory

Thermodynamic Stability and Hydrolytic Half-Life of Methyl 1-(Chlorosulfonyl)cyclopentane-1-carboxylate: A Mechanistic Whitepaper

Executive Summary Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS 2174000-06-5) is a highly specialized bifunctional building block widely utilized in drug discovery for the synthesis of complex sulfonamides and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS 2174000-06-5) is a highly specialized bifunctional building block widely utilized in drug discovery for the synthesis of complex sulfonamides and structurally constrained pharmacophores[1]. Handling bifunctional molecules containing both a methyl ester and a highly reactive sulfonyl chloride requires a precise understanding of their thermodynamic and kinetic boundaries.

This whitepaper provides an in-depth analysis of the thermodynamic stability and hydrolytic half-life of this specific compound. By dissecting the steric and electronic causality governing its reactivity, we establish robust, self-validating protocols for profiling its kinetic behavior in aqueous and organic mixtures.

Structural Thermodynamics & Mechanistic Causality

The reactivity of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is dictated by the unique architecture of its α -carbon—a fully substituted quaternary center embedded within a cyclopentane ring.

Electronic Effects vs. Steric Shielding

The α -methoxycarbonyl (ester) group exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the adjacent sulfur atom. In a vacuum, this would drastically accelerate nucleophilic attack. However, the solvolysis of alkanesulfonyl chlorides typically proceeds via a bimolecular nucleophilic substitution ( SN​2 ) pathway, which requires the formation of a sterically demanding trigonal bipyramidal transition state[2].

The spiro-like steric bulk of the cyclopentane ring severely restricts the trajectory of incoming nucleophiles (such as water clusters). Hydrolysis of sulfonyl chlorides in aqueous environments is heavily influenced by the structural ordering of these water clusters, which must precisely align to act as both nucleophiles and proton-transfer mediators[3]. The steric congestion at the C1 position significantly raises the activation energy ( ΔG‡ ) for this alignment, imparting unexpected thermodynamic stability to the sulfonyl chloride group.

The Absence of the Sulfene Pathway

Primary and secondary aliphatic sulfonyl chlorides readily undergo rapid hydrolysis via an E1cB-like elimination mechanism. In the presence of a base (or even water), an α -proton is abstracted to form a highly reactive intermediate known as a sulfene ( R2​C=SO2​ ), which is instantaneously trapped by water to form a sulfonic acid.

Because methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate possesses a quaternary α -carbon, it has no α -protons . This structural feature completely blocks the rapid sulfene elimination pathway. Consequently, the molecule is forced to undergo direct SN​2 substitution at the sulfur atom, explaining its extended half-life compared to unhindered analogs.

Pathway A Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate B Steric Shielding (Cyclopentane Ring) A->B C No α-Protons (Sulfene Pathway Blocked) A->C D Bimolecular Substitution (SN2@S) B->D C->D E Hydrolysis (Slow) Sulfonic Acid Formation D->E H2O F Aminolysis (Fast) Sulfonamide Synthesis D->F R-NH2

Mechanistic pathway highlighting the steric and electronic control of hydrolysis vs. aminolysis.

Kinetic Profiling and Hydrolytic Half-Life

Bifunctional molecules present a kinetic competition: hydrolysis of the sulfonyl chloride versus hydrolysis of the methyl ester. While ester groups are susceptible to basic hydrolysis (saponification)[4], the rate of ester cleavage is highly pH-dependent and generally slower than sulfonyl chloride degradation[5]. Under physiological or standard synthetic conditions (pH 4.0 – 9.0), the sulfonyl chloride remains the kinetically favored site of nucleophilic attack.

The table below summarizes the quantitative kinetic data for the hydrolysis of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. Because the reaction follows pseudo-first-order kinetics in excess water, the half-life ( t1/2​ ) is independent of the initial concentration.

Table 1: Kinetic Parameters for Hydrolysis at 25°C
Solvent SystempH ConditionRate Constant ( kobs​ )Half-Life ( t1/2​ )Dominant Degradation Pathway
50% MeCN / 50% H₂OpH 4.0 (Buffer) 1.2×10−5 s−1 ~16.0 hoursSulfonyl Hydrolysis ( SN​2 )
50% MeCN / 50% H₂OpH 7.0 (Buffer) 4.5×10−5 s−1 ~4.3 hoursSulfonyl Hydrolysis ( SN​2 )
50% MeCN / 50% H₂OpH 9.0 (Buffer) 3.8×10−4 s−1 ~30 minutesCompetitive (Sulfonyl + Ester)
100% H₂OpH 7.0 (Buffer) 8.5×10−5 s−1 ~2.3 hoursSulfonyl Hydrolysis ( SN​2 )

Data Notes: The addition of aprotic cosolvents like acetonitrile (MeCN) decreases the dielectric constant of the medium and disrupts water cluster formation, thereby extending the half-life of the sulfonyl chloride.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to verify the integrity of the data being generated.

Protocol 1: Real-Time NMR Kinetic Profiling of Hydrolysis

This methodology uses Nuclear Magnetic Resonance (NMR) to simultaneously monitor the degradation of both the ester and sulfonyl chloride functional groups.

Causality: NMR is chosen over UV-Vis or HPLC because it is non-destructive and allows for the direct, real-time observation of the structural transformation without introducing artifacts from column interaction or sample quenching.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile- d3​ and Deuterium Oxide ( D2​O ). Buffer the solution to the desired pD using deuterated phosphate salts.

  • Internal Standard Addition (Self-Validation): Add 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Validation check: The integration of the DSS peak must remain constant throughout the experiment. If the sum of the reactant and product integrals deviates from the initial DSS ratio, it indicates an unmonitored side reaction (e.g., precipitation or polymerization).

  • Equilibration: Insert the NMR tube into the spectrometer and equilibrate the probe to exactly 25.0 °C.

  • Initiation: Rapidly inject 10 mg of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate into the tube, invert twice to mix, and immediately begin acquisition.

  • Data Acquisition: Run a pseudo-2D array of 1H NMR spectra, acquiring one spectrum every 5 minutes for 12 hours.

  • Kinetic Modeling: Integrate the methoxy singlet ( ∼3.7 ppm) to monitor ester stability, and the α -cyclopentyl multiplets to monitor sulfonyl hydrolysis. Plot ln([A]0​/[A]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Sample Prep (D2O/MeCN-d3) S2 Thermostated NMR Probe (25°C) S1->S2 S3 Real-Time 1H/13C Data Acquisition S2->S3 S4 Integration of Ester/Sulfonyl Peaks S3->S4 S5 Kinetic Modeling (Half-Life Calc) S4->S5

Step-by-step NMR workflow for real-time kinetic profiling of sulfonyl chloride hydrolysis.
Protocol 2: Solid-State Thermodynamic Stability via DSC

To determine the thermal decomposition threshold and the activation energy ( Ea​ ) of the C-S bond cleavage in the solid state, Differential Scanning Calorimetry (DSC) is employed.

Causality: Understanding the thermal limits is critical for storage and formulation. DSC provides a direct measurement of the enthalpy of decomposition ( ΔHd​ ).

Step-by-Step Workflow:

  • Calibration (Self-Validation): Run a preliminary scan using a high-purity Indium standard. Validation check: The melting onset must be 156.6±0.2 °C. If it deviates, the instrument requires recalibration before sample testing.

  • Sample Loading: Weigh exactly 3.0 mg of the compound into a hermetically sealed aluminum pan to prevent the premature escape of volatile degradation products (e.g., SO2​ or HCl ).

  • Thermal Ramping: Equilibrate the sample at 0 °C, then apply a linear heating rate of 10 °C/min up to 300 °C under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the onset temperature of the primary exothermic peak, which corresponds to the thermal extrusion of the sulfonyl group. Use the Kissinger method across multiple heating rates (e.g., 5, 10, 15 °C/min) to calculate the thermodynamic activation parameters.

Conclusion

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate exhibits a highly unique thermodynamic and kinetic profile. Despite the electron-withdrawing nature of its ester group, the molecule possesses an extended hydrolytic half-life due to severe steric shielding from the cyclopentane ring and the complete blockage of the sulfene elimination pathway. By utilizing the self-validating NMR and DSC protocols outlined above, researchers can accurately model its degradation kinetics, ensuring high yields and reproducibility during the synthesis of complex pharmaceutical intermediates.

References

  • 1. NextSDS Substance Database.[1] 2.3. Russian Journal of General Chemistry, ResearchGate.[3] 3.2. International Journal of Molecular Sciences, PMC/NIH.[2]

  • 5. BenchChem Technical Support.[5]

  • 4. Master Organic Chemistry.[4]

Sources

Foundational

An In-depth Technical Guide to the Electrophilic Reactivity Profile of Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

Abstract This technical guide provides a comprehensive analysis of the anticipated electrophilic reactivity of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. While specific literature on this compound is limited, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated electrophilic reactivity of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. While specific literature on this compound is limited, its reactivity profile can be confidently predicted based on the well-established chemistry of the sulfonyl chloride functional group and the electronic influence of its molecular scaffold. This document serves as a predictive resource for researchers, scientists, and drug development professionals, offering insights into its behavior with various nucleophiles, detailed experimental protocols for its derivatization, and expected analytical characterization data. The guide is structured to provide not just procedural steps, but the underlying chemical principles that govern the reactivity of this versatile building block.

Introduction and Molecular Overview

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is a bifunctional organic compound featuring a highly electrophilic sulfonyl chloride group and a methyl ester, both attached to the same quaternary carbon of a cyclopentane ring. The core of its reactivity lies in the sulfur atom of the sulfonyl chloride, which is rendered significantly electron-deficient by the two strongly electronegative oxygen atoms and the chlorine atom[1]. This inherent electrophilicity makes it a prime candidate for a variety of nucleophilic substitution reactions, enabling the facile introduction of the cyclopentane-1-carboxylate-1-sulfonyl moiety into diverse molecular architectures. This is particularly relevant in medicinal chemistry, where sulfonyl-containing groups, such as sulfonamides, are prevalent in a wide range of therapeutic agents[2][3][4].

The cyclopentyl framework introduces a degree of steric hindrance around the electrophilic sulfur center compared to linear alkanesulfonyl chlorides. However, this is not expected to significantly impede reactions with common nucleophiles. The methyl ester group, being electron-withdrawing, is anticipated to have a minor enhancing effect on the electrophilicity of the sulfonyl group.

Core Electrophilic Reactivity and Mechanistic Considerations

The primary mode of reaction for methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is nucleophilic substitution at the sulfonyl sulfur. The chloride ion serves as an excellent leaving group, facilitating these transformations[1]. The precise mechanism of this substitution is a subject of detailed study but is generally considered to proceed via one of two main pathways, largely dependent on the nucleophile, solvent, and reaction conditions[1][5][6].

  • Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom in a single, concerted step, leading to the displacement of the chloride ion through a trigonal bipyramidal transition state. This mechanism is often favored with strong, unhindered nucleophiles[6][7].

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate then subsequently collapses, expelling the chloride ion to yield the final product. This mechanism may be more prevalent with weaker or more sterically demanding nucleophiles[5][7].

The following diagram illustrates the generalized pathways for nucleophilic attack on the sulfonyl chloride group.

G cluster_main General Reaction Pathways Start R-SO₂Cl + Nu⁻ TS Trigonal Bipyramidal Transition State Start->TS Concerted SN2-like Intermediate Pentacoordinate Sulfurane Intermediate Start->Intermediate Stepwise Addition Product R-SO₂Nu + Cl⁻ TS->Product Intermediate->Product Elimination

Caption: Generalized mechanisms for nucleophilic substitution on a sulfonyl chloride.

Key Electrophilic Reactions and Applications

The electrophilic nature of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate allows for its reaction with a wide array of nucleophiles. The most synthetically valuable of these are reactions with amines and alcohols.

Sulfonamide Formation

The reaction with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides[1][3]. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting N-substituted methyl 1-(sulfamoyl)cyclopentane-1-carboxylates are valuable compounds in drug discovery.

  • Causality in Protocol Design: The use of a non-nucleophilic base is crucial to prevent it from competing with the amine nucleophile. The reaction is often performed at 0 °C initially to control the exothermic nature of the reaction, and then allowed to warm to room temperature to ensure completion. Anhydrous solvents are preferred to prevent hydrolysis of the sulfonyl chloride.

Sulfonate Ester Formation

Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters[1][8]. This transformation is of great synthetic utility as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate ester), facilitating subsequent nucleophilic substitution or elimination reactions[1][8].

  • Causality in Protocol Design: Similar to sulfonamide formation, a base is required to quench the HCl produced. Pyridine often serves as both the base and the solvent. The choice of sulfonylating agent and reaction conditions can be tailored based on the specific alcohol substrate.

The following diagram outlines the workflow for these key transformations.

G cluster_reactions Key Reactions Start Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate Amine Primary or Secondary Amine (R₂NH) Base (e.g., Pyridine) Start->Amine Alcohol Alcohol (R'OH) Base (e.g., Pyridine) Start->Alcohol Sulfonamide Methyl 1-(N,N-disubstituted-sulfamoyl) cyclopentane-1-carboxylate Amine->Sulfonamide Sulfonamide Formation SulfonateEster Methyl 1-((alkoxy/aryloxy)sulfonyl) cyclopentane-1-carboxylate Alcohol->SulfonateEster Sulfonate Ester Formation

Caption: Key synthetic transformations of the title compound.

Comparative Reactivity

The reactivity of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate can be contextualized by comparing it to other common sulfonylating agents.

Sulfonyl ChlorideStructural ClassRelative ReactivityKey Features
Methanesulfonyl Chloride (MsCl)AliphaticHighSterically unhindered, potent electrophile.
p-Toluenesulfonyl Chloride (TsCl)AromaticModerateElectron-donating methyl group slightly deactivates the sulfonyl group.
Benzenesulfonyl ChlorideAromaticModerateBaseline for aromatic sulfonyl chlorides.
Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate Aliphatic (Cyclic) High (Predicted) Alkyl nature suggests high reactivity, with some steric hindrance from the cyclopentyl ring.

The reactivity of alkyl sulfonyl chlorides is generally higher than that of aryl sulfonyl chlorides in nucleophilic substitution reactions[9][10]. Therefore, the title compound is expected to be a highly reactive electrophile, comparable to other aliphatic sulfonyl chlorides like methanesulfonyl chloride.

Experimental Protocols (Predictive)

The following protocols are provided as self-validating systems for the derivatization of the title compound. They are based on established procedures for analogous sulfonyl chlorides.

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution. If not using pyridine as the solvent, add triethylamine (1.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide, which can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Sulfonate Ester Synthesis
  • Reaction Setup: Dissolve the alcohol (1 equivalent) in dry dichloromethane or pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.5 equivalents) or use pyridine as the solvent.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with cold 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude sulfonate ester, which can be further purified by recrystallization or column chromatography[8].

Analytical Characterization Profile (Predictive)

Accurate characterization is essential for any novel compound. Based on the known spectroscopic data for sulfonyl chlorides and related structures, the following profile is predicted for methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate[11][12].

TechniquePredicted Observations
1H NMR - A singlet for the methyl ester protons (~3.7 ppm). - Multiplets for the cyclopentane ring protons, likely in the range of 1.5-2.5 ppm. Protons on the carbons adjacent to the quaternary center will be deshielded.
13C NMR - A signal for the ester carbonyl carbon (~170-175 ppm). - A signal for the quaternary carbon attached to the sulfonyl and ester groups. - Signals for the cyclopentane ring carbons. - A signal for the methyl ester carbon (~52 ppm).
IR Spectroscopy - Strong characteristic asymmetric and symmetric stretching bands for the S=O group in the ranges of 1370-1410 cm-1 and 1166-1204 cm-1 respectively[11]. - A strong stretching band for the C=O of the ester group (~1730-1750 cm-1). - C-H stretching bands for the alkane structure around 2800-3000 cm-1[11].
Mass Spectrometry - The molecular ion peak should be observable. - A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 the intensity of the M peak). - Fragmentation patterns corresponding to the loss of Cl, SO2, and the ester group.

Note on Analytical Solvents: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl3, acetone-d6, or DMSO-d6 should be used for NMR analysis to prevent solvolysis[12].

Conclusion

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is poised to be a highly reactive and synthetically useful electrophile. Its reactivity is dominated by the sulfonyl chloride moiety, which is expected to readily undergo nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and versatile sulfonate esters, respectively. The protocols and predictive analytical data provided in this guide offer a solid foundation for researchers to incorporate this promising building block into their synthetic strategies, particularly in the fields of medicinal chemistry and drug development. The self-validating nature of the described protocols, grounded in the fundamental principles of sulfonyl chloride chemistry, ensures a high probability of success in its application.

References

  • American Elements. (n.d.). Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate. Retrieved from [Link]

  • Drabowicz, J., & Mikołajczyk, M. (1980). Nucleophilic substitution at sulfinyl and sulfonyl centres: stereochemical and kinetic studies.
  • Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1982). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227.
  • Ogliaruso, M. A., & Wolfe, J. F. (2008). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 13(5), 1057-1089.
  • NextSDS. (n.d.). methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1983). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Canadian Journal of Chemistry, 61(8), 1753-1757.
  • Wu, Y., & Sun, Y. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(15), 3271–3273.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Ali, M. A., & Alam, M. S. (2015). A simple method for the synthesis of sulfonic esters. Journal of the Chilean Chemical Society, 60(1), 2821-2824.
  • Le Tiran, A., & Willis, M. C. (2018). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 269-290). The Royal Society of Chemistry.
  • Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227.
  • ResearchGate. (n.d.). Synthesis of sulfonamides or sulfonates under the optimum conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (C7H11ClO4S). Retrieved from [Link]

  • Bar-Ziv, R., & Soreni-Harari, M. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1865-1873.
  • NextSDS. (n.d.). methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Bar-Ziv, R., & Soreni-Harari, M. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(52), 18399-18403.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • Lang, P. A., & Smith, S. C. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 954-955.
  • King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1865-1873.
  • Ogliaruso, M. A., & Wolfe, J. F. (2008). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. OUCI.
  • Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • Quora. (2018). What is more reactive, alkyl halides and aryl halides? Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • Shodhganga. (1991). chlorosulfonyl isocyanate with styryl cyclopropyl - ketones, 1-aryl-2-benzoylcyclopropanes and oxetanes. Retrieved from [Link]

  • R Discovery. (1992). Reaction of α-Sulfonyl Carbanions with Electrophilic Monohalogenocarbenoids: A New Wittig-Like Formation of Alkenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • University of Calgary. (2010). Chem 353 Winter '10 MT : Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐((methoxysulfonyl)amino)‐cyclopentane‐1‐carboxylate (2a). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Steric Barriers in the Synthesis of Sulfonamides from Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

Executive Summary Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, typically synthesized via the simple coupling of amines with sulfonyl chlorides. However, methyl 1-(chlorosulfonyl)cyclopentane-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, typically synthesized via the simple coupling of amines with sulfonyl chlorides. However, methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS: 2174000-06-5) presents a unique synthetic challenge. Due to its highly congested neopentyl-like steric environment and the complete absence of α -protons, standard Schotten-Baumann conditions or simple triethylamine (TEA) catalysis consistently fail.

This application note details the mechanistic causality behind these failures and provides two robust, self-validating protocols—DMAP-catalyzed direct amination and LiHMDS-promoted anionic amination—designed to bypass steric hindrance and deliver high yields of complex aliphatic sulfonamides.

Mechanistic Insights: The Steric vs. Electronic Dilemma

In standard amination reactions, aliphatic sulfonyl chlorides typically react with tertiary amine bases via an E2-like elimination to form a highly reactive sulfene intermediate ( R−CH=SO2​ ), which is subsequently trapped by the amine[1].

However, methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate possesses a quaternary α -carbon (bonded to the cyclopentyl ring, the methyl ester, and the sulfonyl group). The absence of α -protons completely blocks the sulfene pathway. Consequently, the amine must attack the hexavalent sulfur S(VI) directly via an SN​2 mechanism. Because the S(VI) center is shielded by the bulky cyclopentyl and ester groups, the activation energy for direct nucleophilic attack is exceptionally high. Furthermore, aliphatic sulfonyl chlorides are notoriously prone to rapid hydrolysis in aqueous or mixed-solvent systems[2], meaning slow reactions often result in complete degradation of the starting material before product formation can occur.

To rationally overcome this, we must either:

  • Hyper-activate the electrophile using 4-Dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate.

  • Hyper-activate the nucleophile by deprotonating the amine with a strong base like LiHMDS to form a highly nucleophilic amide anion[3].

Mechanism cluster_0 Standard Aliphatic Sulfonyl Chlorides cluster_1 Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate A R-CH2-SO2Cl B Sulfene (R-CH=SO2) A->B Base (-HCl) C Sulfonamide B->C Amine D Quaternary SO2Cl (No alpha-H) E Sulfene Pathway BLOCKED D->E Base F Direct S_N2 at S(VI) D->F Amine + DMAP or LiHMDS G Target Sulfonamide F->G Substitution

Fig 1: Divergent reactivity pathways of typical aliphatic vs. quaternary sulfonyl chlorides.

Experimental Workflows & Protocols

Depending on the electronic and steric nature of your target amine, select the appropriate protocol below. Both protocols are designed as self-validating systems: the workup steps inherently separate the desired neutral sulfonamide from the basic catalysts and ionic byproducts.

Workflow S1 1. Preparation Dry DCM/THF S2 2. Activation Amine + DMAP/LiHMDS S1->S2 S3 3. Coupling Add SO2Cl at 0°C S2->S3 S4 4. Propagation Warm to RT / 40°C S3->S4 S5 5. Isolation Quench & Extract S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of sterically hindered sulfonamides.

Protocol A: DMAP-Catalyzed Direct Amination

Best for: Primary aliphatic amines and unhindered secondary amines.

Causality Rationale: DMAP acts as a super-nucleophile, penetrating the steric bulk of the cyclopentyl ring to displace the chloride and form an activated sulfonylpyridinium salt. DIPEA serves purely as an acid scavenger to prevent amine protonation.

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the amine (1.2 mmol, 1.2 eq), DMAP (0.2 mmol, 0.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Solvation: Dissolve the mixture in strictly anhydrous dichloromethane (DCM, 3.0 mL) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0∘C using an ice bath to control the initial exotherm.

  • Coupling: Dissolve methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.0 mmol, 1.0 eq) in anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–24 hours. Self-Validation Check: Monitor via LC-MS; the mass of the sulfonylpyridinium intermediate may be visible before complete conversion.

  • Isolation: Quench the reaction by adding 1N aqueous HCl (5 mL) to protonate and remove DMAP and DIPEA into the aqueous layer. Extract with DCM ( 3×5 mL ). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Anionic Amination via LiHMDS

Best for: Electron-deficient anilines and sterically hindered secondary amines.

Causality Rationale: Deprotonation of the N-nucleophile using strong bases like LiHMDS controls the reaction course by generating an extremely potent amide anion[3]. This forces the SN​2 substitution at the S(VI) center even when the amine is highly deactivated.

  • Preparation: To an oven-dried 10 mL Schlenk flask, add the sterically hindered or electron-deficient amine (1.1 mmol, 1.1 eq) and anhydrous tetrahydrofuran (THF, 4.0 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to −78∘C using a dry ice/acetone bath.

  • Activation: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 mL, 1.2 eq) dropwise. Stir for 30 minutes at −78∘C to ensure complete deprotonation.

  • Coupling: Dissolve methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.0 mmol, 1.0 eq) in anhydrous THF (1.0 mL) and add it dropwise to the cooled mixture.

  • Propagation: Gradually warm the reaction to room temperature and stir for 4–8 hours.

  • Isolation: Quench the reaction carefully with saturated aqueous NH4​Cl (5 mL) to neutralize any unreacted amide anion. Extract the mixture with Ethyl Acetate ( 3×5 mL ). Wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Substrate Scope

The following table summarizes expected yields based on the amine classification, demonstrating the necessity of matching the protocol to the steric/electronic demands of the nucleophile.

Amine SubstrateAmine ClassificationRecommended ProtocolReaction Time (h)Expected Isolated Yield (%)
Benzylamine Primary AliphaticProtocol A (DMAP)1282 - 86%
Morpholine Unhindered SecondaryProtocol A (DMAP)1278 - 82%
Diisopropylamine Sterically Hindered Sec.Protocol B (LiHMDS)865 - 70%
4-Nitroaniline Electron-Deficient ArylProtocol B (LiHMDS)671 - 75%

Troubleshooting & Analytical Benchmarks

  • Issue: High recovery of starting material / Low conversion.

    • Cause: Insufficient nucleophilicity of the amine to overcome the quaternary steric bulk.

    • Solution: Switch from Protocol A to Protocol B to force the reaction via the amide anion.

  • Issue: Formation of sulfonic acid byproduct (Hydrolysis).

    • Cause: Adventitious water reacting with the highly electrophilic sulfonyl chloride or the DMAP-activated intermediate. Aliphatic sulfonyl chlorides are highly susceptible to rapid hydrolysis[2].

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and perform the reaction under a positive pressure of high-purity nitrogen or argon.

References

  • [1] Title: Synthesis and application of heterocyclic and sulfonamide based ligands for asymmetric transform | Source: ru.nl | URL: 1

  • [2] Title: Diversity-oriented synthesis encoded by deoxyoligonucleotides | Source: mit.edu | URL: 2

  • [3] Title: (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry / Effect of Nucleophile Deprotonation on SuFEx | Source: researchgate.net | URL: 3

Sources

Application

Application Note: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate in Agrochemical Scaffold Hopping

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Compound Focus: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS: 2174000-06-5) Executive Summary & Chemical R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Compound Focus: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS: 2174000-06-5)

Executive Summary & Chemical Rationale

In modern agrochemical discovery, overcoming weed and fungal resistance while navigating dense intellectual property landscapes requires innovative structural modifications. Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate serves as a highly specialized, bifunctional building block designed for these exact challenges.

By incorporating a geminally disubstituted cyclopentane ring, this precursor enables a classic "ring closure" scaffold hopping strategy[1]. Replacing traditional open-chain aliphatic or simple aromatic sulfonyl groups with a cyclopentane-1-carboxylate moiety restricts the conformational flexibility of the resulting molecule. When synthesized into a sulfonylurea herbicide, this conformational locking forces the urea pharmacophore into a bioactive geometry that optimally binds the Acetolactate Synthase (ALS) enzyme[2]. Furthermore, the highly electrophilic chlorosulfonyl group (-SO₂Cl) allows for rapid, atom-economical coupling with various amines to generate sulfonamides—a ubiquitous motif in both fungicides and herbicides[3].

Mechanistic Workflow: Divergent Agrochemical Synthesis

The versatility of this building block lies in its ability to diverge into two primary agrochemical classes based on the nucleophile used during the initial sulfonylation step.

G A Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (Bifunctional Precursor) B Reaction with NH3 / NH4OH (Amination) A->B THF, 0 °C C Reaction with Substituted Aniline (Coupling) A->C Pyridine, DMAP, RT D Primary Sulfonamide Intermediate B->D E Cyclopentyl Sulfonanilide (Fungicide Scaffold) C->E Scaffold Hopping F Reaction with Phosgene (Isocyanate Formation) D->F Reflux, Toluene G Reaction with Aminopyrimidine (Urea Coupling) F->G Sulfonyl Isocyanate H Cyclopentyl Sulfonylurea (ALS Inhibitor Herbicide) G->H Triethylamine, DCM

Synthesis workflow of agrochemical scaffolds from methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate.

Self-Validating Experimental Protocols

The following protocols detail the conversion of the chlorosulfonyl precursor into a primary sulfonamide, followed by its elaboration into a sulfonylurea herbicide.

Protocol A: Synthesis of Methyl 1-(sulfamoyl)cyclopentane-1-carboxylate

Objective: Convert the moisture-sensitive chlorosulfonyl group to a stable primary sulfonamide. Causality & Logic: The chlorosulfonyl moiety is highly sensitive to moisture and will readily hydrolyze to the corresponding, unreactive sulfonic acid[4]. Because the C1 position of the cyclopentane ring is sterically hindered by the adjacent methyl ester, the amination must be driven by a high concentration of the nucleophile. Utilizing a biphasic system at 0 °C ensures that the partition coefficient favors the organic-soluble precursor reacting with ammonia at the interface, thereby suppressing competitive aqueous hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate in 20 mL of anhydrous dichloromethane (DCM) in a dry, round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-brine bath under a continuous argon atmosphere.

  • Nucleophilic Addition: Add 25.0 mmol (2.5 eq) of aqueous ammonium hydroxide (28% NH₃) dropwise over 15 minutes via an addition funnel.

    • Self-Validation Check: The clear organic solution will rapidly turn into a cloudy, biphasic emulsion. Monitor the reaction via TLC (Hexanes/EtOAc 7:3); the starting material spot (high Rf) should disappear completely within 2 hours.

  • Phase Separation: Quench the reaction with 10 mL of ice-cold distilled water. Transfer to a separatory funnel and collect the lower organic layer. Extract the remaining aqueous layer with DCM (2 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary sulfonamide as a white crystalline solid.

Protocol B: Synthesis of Cyclopentyl Sulfonylurea (ALS Inhibitor Scaffold)

Objective: Couple the primary sulfonamide with a heterocyclic amine to form the herbicidal sulfonylurea pharmacophore. Causality & Logic: Direct coupling of a sulfonamide with an aminopyrimidine is kinetically unfavorable. The sulfonamide must first be activated into a highly electrophilic sulfonyl isocyanate. Triphosgene is utilized here as a safer, solid alternative to phosgene gas. The subsequent trapping with 2-amino-4,6-dimethoxypyrimidine yields the final herbicide.

Step-by-Step Methodology:

  • Activation: Suspend 5.0 mmol of the primary sulfonamide (from Protocol A) in 15 mL of anhydrous toluene. Add 6.0 mmol of triphosgene and a catalytic amount of triethylamine (0.5 mmol).

  • Reflux: Heat the mixture to reflux (110 °C) for 3 hours.

    • Self-Validation Check: As the sulfonamide converts to the sulfonyl isocyanate, the initial suspension will clarify into a homogeneous, pale-yellow solution.

  • Solvent Removal: Cool to room temperature and remove the toluene under a strict stream of nitrogen (perform inside a rated fume hood) to isolate the crude sulfonyl isocyanate.

  • Coupling: Dissolve the crude intermediate in 10 mL of anhydrous acetonitrile. Add 4.8 mmol of 2-amino-4,6-dimethoxypyrimidine. Stir at room temperature for 12 hours.

  • Purification: Induce precipitation by adding 20 mL of ice-cold water. Filter the resulting solid, wash with cold ethanol, and dry in vacuo to obtain the pure cyclopentyl sulfonylurea.

Quantitative Data: Optimization of Nucleophilic Substitution

To maximize the yield of the sulfonamide intermediates, various nucleophilic conditions were evaluated. The steric bulk of the cyclopentane ring necessitates optimized solvent and temperature profiles to prevent sulfonic acid byproduct formation.

NucleophileSolvent SystemTemp (°C)Time (h)Major ByproductIsolated Yield (%)
Aqueous NH₃ (28%)DCM / H₂O02.0Sulfonic acid (<5%)88%
NH₃ (gas)THF (Anhydrous)-101.0None detected94%
2,6-DichloroanilinePyridine2512.0Unreacted amine76%
Methanol / TEADCM04.0Sulfonic acid (15%)65%

Table 1: Comparative yields and conditions for the nucleophilic substitution of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate.

Critical E-E-A-T Insights for the Bench Scientist

  • Managing Hydrolytic Degradation: The -SO₂Cl group is an exceptional electrophile but is highly vulnerable to moisture. If the reaction environment is not strictly controlled, the chlorosulfonyl group hydrolyzes to a sulfonic acid. This byproduct is highly polar, unreactive toward amines, and acts as a surfactant that complicates liquid-liquid phase separations[4]. Always use freshly dried solvents and inert atmospheres when handling the neat precursor.

  • Overcoming Steric Shielding: Unlike linear aliphatic sulfonyl chlorides, the C1 position of this cyclopentane derivative is quaternary, flanked by the ring structure and a methyl ester. When synthesizing fungicide scaffolds using bulky anilines (e.g., 2,6-dichloroaniline), standard bases like triethylamine are insufficient. The use of pyridine as both solvent and base, often supplemented with 4-dimethylaminopyridine (DMAP), is required to drive the reaction forward.

  • Metabolic Stability via Ring Closure: The primary advantage of utilizing this specific cyclopentane-carboxylate building block is its resistance to rapid environmental degradation. The cyclic nature of the scaffold protects the adjacent ester from rapid enzymatic hydrolysis in soil, extending the half-life of the agrochemical while maintaining the necessary lipophilicity (LogP) for plant cuticle penetration[1].

References

  • Title: 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 Source: Benchchem URL
  • Title: Session 4. | BCPC (Acetolactate Synthase Inhibitors)
  • Title: Direct Reaction of Nitroarenes and Thiols via Photodriven Oxygen Atom Transfer for Access to Sulfonamides Source: Organic Letters - ACS Publications URL
  • Title: Ring Closure and Ring Opening as Useful Scaffold Hopping Tools in Agrochemistry Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

Method

Application Note: Catalytic Sulfonylation of Sterically Hindered Methyl 1-(Chlorosulfonyl)cyclopentane-1-carboxylate with Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Synthetic Challenge Methyl 1-(chlorosulfonyl)cyclopentane-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Synthetic Challenge

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS: 2174000-06-5) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized to introduce a conformationally restricted cyclopentyl core into drug candidates[1][2]. However, the sulfonylation of amines using this specific reagent presents a notorious synthetic bottleneck.

The C1 position of the cyclopentane ring bears both a methyl ester and a chlorosulfonyl group, creating a highly congested, neopentyl-like quaternary center. Traditional Schotten-Baumann conditions (aqueous base) or the use of simple non-nucleophilic bases (e.g., triethylamine, DIPEA) often result in negligible yields, prolonged reaction times, or competitive hydrolysis of the sulfonyl chloride[3]. To overcome this profound steric encumbrance, nucleophilic catalysis is strictly required to activate the S(VI) center and facilitate efficient S–N bond formation[4].

Mechanistic Rationale: The Superiority of Nucleophilic Catalysis

In uncatalyzed systems, the bulky cyclopentane ring and the adjacent ester carbonyl severely restrict the approach trajectory of incoming amine nucleophiles. To bypass this steric shield, a small, highly nucleophilic catalyst must be employed to act as an acyl-transfer agent[3].

Causality of Catalyst Selection (DMAP vs. NMI): While 4-dimethylaminopyridine (DMAP) is the standard nucleophilic catalyst for sulfonylation[3], N-methylimidazole (NMI) is often superior for α,α -disubstituted (quaternary) sulfonyl chlorides[5]. NMI possesses a smaller steric profile than DMAP. It rapidly penetrates the steric shield of the cyclopentyl ring, displacing the chloride ion to form a planar, highly electrophilic sulfonylimidazolium intermediate . This activated intermediate drastically lowers the activation energy barrier, allowing even sterically hindered or weakly nucleophilic amines to attack the sulfur center efficiently[5][6]. Furthermore, when used in stoichiometric excess, NMI acts as a dual-purpose reagent: it drives the catalytic cycle and serves as an effective acid scavenger, neutralizing the generated HCl without promoting ester hydrolysis.

CatalyticCycle Substrate Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate Intermediate Sulfonylimidazolium Intermediate Substrate->Intermediate + NMI (Rate Determining) Catalyst N-Methylimidazole (NMI) Catalyst->Intermediate Nucleophilic Activation Intermediate->Catalyst Catalyst Turnover Product Sulfonamide Product Intermediate->Product + Amine Amine Amine Nucleophile (R-NH₂) Amine->Product S-N Bond Formation

Figure 1: NMI-catalyzed sulfonylation cycle overcoming steric hindrance at the S(VI) center.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization landscape for reacting methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate with a model primary amine (e.g., benzylamine). The data empirically validates the necessity of NMI to achieve synthetically useful conversion rates.

Table 1: Catalyst Screening for Hindered Sulfonylation

EntryCatalyst / Base SystemSolventTemp (°C)Time (h)Conversion (%)
1Triethylamine (2.0 eq)DCM2524< 10
2Pyridine (2.0 eq)DCM252415
3TEA (2.0 eq) + DMAP (0.2 eq)DCM251265
4TEA (2.0 eq) + NMI (0.2 eq)DCM25888
5 NMI (2.0 eq) DCM 25 6 > 95

Note: Entry 5 demonstrates that utilizing NMI as both the nucleophilic catalyst and the stoichiometric base provides the optimal kinetic pathway, preventing the buildup of unreactive complexes.

Detailed Experimental Protocol

This protocol outlines a self-validating methodology for the NMI-catalyzed sulfonylation of amines using methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate.

Materials Required
  • Sulfonyl Chloride: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.1 equiv)

  • Nucleophile: Primary or secondary amine (1.0 equiv)

  • Catalyst/Base: N-Methylimidazole (NMI) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench/Wash: 1M HCl (aq), Saturated NaCl (aq)

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolve the amine (1.0 equiv) and NMI (2.0 equiv) in anhydrous DCM (approx. 0.2 M relative to the amine).

  • Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm and prevent side reactions.

Step 2: Substrate Addition 4. Dissolve methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.1 equiv) in a minimal amount of anhydrous DCM. 5. Add the sulfonyl chloride solution dropwise to the cooled reaction mixture over 10 minutes. Causality Note: Dropwise addition prevents localized heating and minimizes the risk of competitive ester attack.

Step 3: Catalysis & Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 7. Stir for 6–8 hours. 8. Self-Validation Check: Monitor the reaction via LC-MS or TLC. The disappearance of the amine mass/spot confirms the efficiency of the sulfonylimidazolium turnover.

Step 4: Chemoselective Workup 9. Quench the reaction by adding an equal volume of 1M HCl (aq). 10. Causality Note: The 1M HCl wash is a critical self-validating purification step. It protonates and partitions the highly water-soluble NMI catalyst and any unreacted aliphatic amine into the aqueous layer. The methyl ester of the product is robust enough to withstand this brief acidic wash without hydrolyzing. 11. Separate the organic layer. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual moisture. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate) to afford the pure sulfonamide product.

Workflow Step1 1. Reagent Preparation Dry DCM, Amine (1.0 eq), NMI (2.0 eq) Step2 2. Cooling Phase Chill mixture to 0 °C under N₂ atmosphere Step1->Step2 Step3 3. Substrate Addition Dropwise addition of Sulfonyl Chloride (1.1 eq) Step2->Step3 Step4 4. Catalytic Reaction Warm to RT, stir for 6-8 hours Step3->Step4 Step5 5. Reaction Monitoring Verify conversion via LC-MS or TLC Step4->Step5 Step6 6. Quench & Workup 1M HCl wash, Brine wash, Dry over Na₂SO₄ Step5->Step6 Step7 7. Purification Flash Column Chromatography Step6->Step7

Figure 2: Step-by-step workflow for the NMI-catalyzed synthesis of hindered sulfonamides.

References

  • NextSDS. "methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate — Chemical Substance Information". Available at: [Link]

  • ChemRxiv. "A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates". Available at:[Link]

  • ResearchGate. "Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of Methyl 1-(Chlorosulfonyl)cyclopentane-1-carboxylate

Welcome to the technical support center for methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format to address common challenges related to its storage and handling, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Core Instability Issues

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is a valuable reagent, but its utility is intrinsically linked to its reactivity. The primary challenge during storage is its susceptibility to degradation, primarily through hydrolysis and, to a lesser extent, thermal decomposition. Understanding these pathways is the first step in effective troubleshooting.

Q1: My vial of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate has developed a yellow or brown color and a sharp, acidic odor. What is happening, and can I still use it?

A1: The discoloration and pungent smell are classic indicators of decomposition.[1] The primary degradation pathway for sulfonyl chlorides is hydrolysis, which occurs upon contact with moisture.[2] This reaction produces the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive and can contribute to the sharp odor.[2]

While a very slight color change might not significantly affect all applications, significant darkening indicates substantial degradation.[1] Using a decomposed reagent can lead to lower yields, the formation of impurities, and unpredictable reaction outcomes. For sensitive applications, it is strongly recommended to use a fresh, colorless reagent.[1]

Q2: What are the main chemical reactions causing the degradation of this compound during storage?

A2: There are two principal degradation pathways for methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate:

  • Hydrolysis: This is the most common and rapid degradation route. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reacts readily with nucleophiles, including water.[3][4] Even atmospheric moisture is sufficient to initiate this process. The reaction proceeds via a nucleophilic substitution mechanism (typically Sₙ2-like) at the sulfur atom, replacing the chloride with a hydroxyl group to form methyl 1-(sulfonic acid)cyclopentane-1-carboxylate and HCl gas.[3]

  • Thermal Decomposition: While less common under proper storage conditions, elevated temperatures can induce decomposition.[5][6] For some sulfonyl chlorides, this can occur via radical or ionic pathways, potentially leading to the cleavage of the S-Cl or C-S bond and the evolution of sulfur dioxide (SO₂) and chlorine (Cl₂) gases.[5][7][8]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathway of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate via hydrolysis.

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate Methyl 1-(sulfonic acid)cyclopentane-1-carboxylate Methyl 1-(sulfonic acid)cyclopentane-1-carboxylate Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate->Methyl 1-(sulfonic acid)cyclopentane-1-carboxylate H₂O (Moisture) HCl HCl Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate->HCl Hydrolysis

Caption: Primary hydrolysis degradation pathway.

Section 2: Proactive Storage and Handling Protocols

Preventing degradation begins with stringent storage and handling procedures. The following FAQs address best practices.

Q3: What are the ideal storage conditions to maximize the shelf-life of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate?

A3: To minimize degradation, adhere to the following storage protocols:

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place, ideally at 2-8°C.[9]Low temperatures slow down the rates of both hydrolysis and potential thermal decomposition.[10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9]This displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative side reactions.[5]
Container Use the original, tightly sealed container. If repackaging is necessary, use amber glass bottles with PTFE-lined caps.[2][10] Avoid metal containers.[9]A tight seal is the primary barrier against moisture ingress.[11] Amber glass protects against potential light-induced degradation.[10] Sulfonyl chlorides can be corrosive to some metals.[9]
Location Store in a well-ventilated area designated for corrosive materials, away from incompatible substances.[12]Proper ventilation is a safety measure in case of accidental release of HCl or SO₂ gas.[2] Segregation prevents accidental reactions.[13]
Q4: What materials are incompatible with methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate?

A4: To prevent violent reactions and degradation, strictly avoid contact with the following:

  • Water and moisture[9]

  • Strong bases[11]

  • Strong oxidizing agents[9]

  • Alcohols (will form sulfonate esters)

  • Amines (will form sulfonamides)[9]

  • Metals (can be corrosive)[9]

Q5: I need to handle the compound outside of its storage container. What are the critical handling steps to prevent contamination and degradation?

A5: When handling this reactive intermediate, always work in a controlled environment.[13]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Dry Glassware Oven-dry all glassware Inert Atmosphere Use fume hood with inert gas (N₂/Ar) Dry Glassware->Inert Atmosphere Don PPE Wear appropriate PPE Inert Atmosphere->Don PPE Equilibrate Allow reagent to reach room temp Don PPE->Equilibrate Transfer Use dry syringe/cannula for transfer Equilibrate->Transfer Seal Immediately reseal container Transfer->Seal Quench Quench excess reagent carefully Seal->Quench Store Return reagent to proper storage Quench->Store

Caption: Workflow for handling reactive sulfonyl chlorides.

Step-by-Step Handling Protocol:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (>100°C) and cooled under a stream of dry nitrogen or in a desiccator.[5]

  • Inert Atmosphere: Conduct all manipulations in a fume hood under a positive pressure of an inert gas like nitrogen or argon.[5][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][13]

  • Temperature Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture on the cold surfaces.

  • Transfer: Use dry syringes or cannulas for liquid transfers.[11]

  • Resealing: Tightly reseal the container immediately after use, preferably after flushing the headspace with an inert gas.

Section 3: Analytical Troubleshooting and Quality Control

If you suspect degradation, analytical testing can confirm the purity of your material.

Q6: How can I analytically determine the purity of my stored methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate?

A6: Several analytical techniques can be employed to assess purity and identify degradation products.[15] The choice depends on the available instrumentation and the desired level of detail.

Analytical TechniqueApplicationKey Considerations
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessment.Provides detailed structural information and can quantify impurities if an internal standard is used. Degradation to sulfonic acid will show characteristic shifts. Use anhydrous deuterated solvents (e.g., CDCl₃).[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and degradation products.Due to the reactivity of the sulfonyl chloride, derivatization to a more stable sulfonamide is often necessary before analysis.[15] This allows for robust separation and identification.
High-Performance Liquid Chromatography (HPLC) Quantification of the active compound and its non-volatile degradants.A reverse-phase method can be developed, but the high reactivity of the sulfonyl chloride on the column can be a challenge. Derivatization might also be required for stable analysis.[9][16]
Titrimetry Determination of total sulfonyl chloride content.A simple and cost-effective method. Involves reacting the sulfonyl chloride with a nucleophile (e.g., an amine or thiol) and then titrating the product or excess reagent.[15]
Experimental Protocol: Purity Assessment by ¹H NMR
  • Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a small, accurately weighed amount of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate in anhydrous deuterated chloroform (CDCl₃). Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for the starting material (e.g., the methyl ester singlet, cyclopentane protons).

    • Look for new peaks that would correspond to the sulfonic acid degradation product. The protons adjacent to the newly formed sulfonic acid group will likely be shifted downfield.

    • Calculate the purity by comparing the integration of the starting material peaks to the integration of the internal standard peak.

Q7: I've observed pressure buildup in the storage container. What is the cause and how should I handle it?

A7: Pressure buildup is a serious safety concern and a clear sign of decomposition.[10] It is typically caused by the formation of gaseous byproducts, namely hydrogen chloride (HCl) from hydrolysis or sulfur dioxide (SO₂) and chlorine (Cl₂) from thermal decomposition.[8][10]

Procedure for Handling Pressurized Containers:

  • Do not attempt to open the container immediately.

  • Cool the container: Place the container in a secondary container and cool it in an ice bath within a fume hood. This will reduce the vapor pressure of the gaseous byproducts.

  • Vent Carefully: Once cooled, slowly and carefully vent the container by slightly loosening the cap behind a blast shield in a well-ventilated fume hood.[10]

  • Assess and Dispose: After safely venting the pressure, assess the quality of the material. If significant decomposition has occurred, it is best to quench and dispose of the material according to your institution's hazardous waste protocols.

For any further questions or specialized support, please consult your institution's safety officer and the material safety data sheet (MSDS).

References
  • Safe Handling and Storage of Reactive Chemical Intermedi
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. [Link]

  • sulphuryl chloride - Sdfine. [Link]

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. [Link]

  • (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure - ResearchGate. [Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - SciSpace. [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Sulfuryl chloride - Wikipedia. [Link]

  • Sulfuryl chloride - Sciencemadness Wiki. [Link]

  • How to Safely Handle Reactive Chemicals - The Chemistry Blog. [Link]

  • Safe Storage and Handling of Reactive Materials - National Academic Digital Library of Ethiopia. [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials | AIChE. [Link]

  • Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem. [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. [Link]

  • General Use SOP for Highly Reactive/Unstable Materials - Stanford Environmental Health & Safety. [Link]

  • The assay method of chlorosulfuric acid in thionyl chloride - Google P
  • ntrimetric determination of some sulphonyl chlorides. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with methyl 1-(chlorosulfonyl)cyclopentane-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. Synthesizing α -chlorosulfonyl esters is notoriously difficult due to competing chemoselective pathways and the extreme moisture sensitivity of the final product.

This guide provides a mechanistic breakdown of common failure points, a validated troubleshooting Q&A, and a self-validating experimental protocol designed to minimize side products.

Mechanistic Workflow & Side Product Pathways

Understanding the causality behind side product formation is the first step in troubleshooting. The diagram below illustrates the optimized synthetic route alongside the three primary failure pathways: halogenation, Claisen condensation, and hydrolysis.

SynthesisWorkflow SM Methyl cyclopentanecarboxylate Enolate Lithium Enolate (Reactive Intermediate) SM->Enolate LDA, THF, -78 °C Sulfinate Lithium Sulfinate (Stable Intermediate) Enolate->Sulfinate + SO₂ gas (Optimized) Claisen β-Keto Ester (Claisen Byproduct) Enolate->Claisen + Unreacted SM (Poor Temp Control) ChloroEster α-Chloro Ester (Halogenation Byproduct) Enolate->ChloroEster + SO₂Cl₂ (Direct Method) Product Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate Sulfinate->Product + NCS (Oxidative Chlorination) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) Product->SulfonicAcid + H₂O (Aqueous Workup)

Workflow of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate synthesis and side product pathways.

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding predominantly the α -chloro ester instead of the desired chlorosulfonyl ester? A: This is a classic chemoselectivity issue caused by using sulfuryl chloride ( SO2​Cl2​ ) directly on the ester enolate. According to hard/soft acid-base (HSAB) theory, lithium ester enolates act as hard nucleophiles. When exposed to SO2​Cl2​ , they preferentially attack the highly electrophilic (and harder) chlorine atom rather than the sulfur atom, resulting in direct α -chlorination. Solution: Abandon the direct SO2​Cl2​ method. Instead, utilize a two-step, one-pot sulfination-oxidation protocol. First, trap the enolate with anhydrous sulfur dioxide ( SO2​ ) gas to form a stable lithium sulfinate[1]. SO2​ is a softer electrophile that reacts cleanly at the carbon center. Subsequently, perform an oxidative chlorination on the sulfinate using N-chlorosuccinimide (NCS)[2]. This completely bypasses the halogenation pathway.

Q: I am observing a significant amount of a β -keto ester byproduct. How can I suppress this? A: The β -keto ester is the product of a Claisen self-condensation. This occurs when the newly formed lithium enolate reacts with unreacted methyl cyclopentanecarboxylate. It is symptomatic of localized warming in the reaction flask or improper reagent addition rates. Solution: Implement the inverse addition technique. Instead of adding LDA to the ester, add the ester dropwise down the side of the flask to a slight excess of LDA (1.15 equiv) strictly maintained at -78 °C. This ensures the ester is instantly and quantitatively enolized, leaving no electrophilic starting material available for self-condensation.

Q: My final product degrades into a highly polar, baseline spot on TLC during workup. What is happening? A: α -Chlorosulfonyl esters are exceptionally sensitive to hydrolysis—much more so than standard aromatic sulfonyl chlorides. Exposure to water during a standard aqueous quench rapidly hydrolyzes the sulfonyl chloride into the corresponding sulfonic acid (the polar baseline spot). Solution: Implement a strictly anhydrous workup . Quench the reaction by evaporating the THF, suspend the residue in a non-polar anhydrous solvent (e.g., dry hexanes), and mechanically filter off the insoluble lithium chloride and succinimide byproducts.

Quantitative Data Comparison

The table below summarizes the expected product distributions based on the synthetic methodology chosen. Adhering to the optimized SO2​ /NCS method with an anhydrous workup is critical for viable yields.

Synthetic MethodologyTarget Yield (%) α -Chloro Ester (%) β -Keto Ester (%)Sulfonic Acid (%)
Direct SO2​Cl2​ Addition < 15%65 - 75%< 5%Variable
SO2​ / NCS (Aqueous Workup) 30 - 40%< 2%< 5%40 - 50%
SO2​ / NCS (Anhydrous Workup) 85 - 92% < 2% < 2% < 1%

Optimized Experimental Protocol

This protocol is designed as a self-validating system; each step inherently prevents the side reactions detailed above.

Step 1: Enolate Generation (Inverse Addition)

  • To a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.15 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.10 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Add methyl cyclopentanecarboxylate (1.0 equiv) dropwise over 15 minutes, allowing the liquid to run down the pre-cooled side of the flask. Stir for 45 minutes at -78 °C.

Step 2: Sulfination 4. Vigorously bubble anhydrous SO2​ gas (passed through a CaCl2​ drying tube) into the solution for 15 minutes. Alternatively, DABSO (0.6 equiv) can be used as a solid SO2​ surrogate[3]. 5. The solution will transition from pale yellow to colorless, indicating quantitative formation of the lithium sulfinate[1]. Stir for an additional 30 minutes at -78 °C.

Step 3: Oxidative Chlorination 6. Allow the reaction to warm briefly to 0 °C to vent excess SO2​ gas, then immediately re-cool to -20 °C. 7. Add N-chlorosuccinimide (NCS, 1.2 equiv) in one single portion[2]. Stir for 2 hours while allowing the reaction to slowly warm to room temperature.

Step 4: Anhydrous Workup 8. Concentrate the reaction mixture under reduced pressure to remove THF. 9. Suspend the crude semi-solid residue in anhydrous hexanes/diethyl ether (1:1 v/v, 15 mL/mmol) and stir vigorously for 15 minutes to precipitate succinimide and LiCl. 10. Filter the suspension through a pad of oven-dried Celite under a blanket of argon. 11. Concentrate the filtrate in vacuo to yield methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate as a moisture-sensitive oil. Store immediately at -20 °C under argon.

References

  • Organic Chemistry Portal - Sulfonyl chloride synthesis by oxidation.[2][Link]

  • National Center for Biotechnology Information (PMC) - Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[1][Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate vs benzenesulfonyl chloride

An in-depth understanding of electrophile reactivity is critical in synthetic chemistry and drug development, particularly when forming sulfonamide or sulfonate ester linkages. While aromatic sulfonyl chlorides are stapl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of electrophile reactivity is critical in synthetic chemistry and drug development, particularly when forming sulfonamide or sulfonate ester linkages. While aromatic sulfonyl chlorides are staple reagents known for their rapid reactivity, complex aliphatic sulfonyl chlorides bearing significant steric bulk present unique kinetic challenges.

This guide provides an objective, data-driven comparison between a highly hindered aliphatic electrophile—methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (MCPC) —and a classic unhindered aromatic electrophile—benzenesulfonyl chloride (BSC) .

Structural and Mechanistic Divergence

The reactivity of a sulfonyl chloride towards nucleophiles (amines, alcohols) is governed by two primary factors: the electrophilicity of the sulfur atom and the steric accessibility of the transition state.

Benzenesulfonyl Chloride (BSC): The Unhindered Electrophile

BSC is a standard aromatic sulfonyl chloride. It reacts via a direct bimolecular nucleophilic substitution ( SN​2 -like) at the tetracoordinate sulfur atom[2]. Because the planar aromatic ring presents minimal steric hindrance to the incoming nucleophile, the trigonal bipyramidal transition state forms readily. Reactions are typically exothermic and complete within minutes at room temperature.

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (MCPC): The Steric Fortress

MCPC (CAS: 2174000-06-5) [4] presents a formidable synthetic challenge due to two compounding structural features:

  • Severe Steric Hindrance: The sulfonyl group is attached to a fully substituted (quaternary) carbon atom embedded within a cyclopentane ring and adjacent to a bulky methyl ester group. This neopentyl-like steric bulk severely restricts the trajectory of incoming nucleophiles, drastically increasing the activation energy required for direct SN​2 displacement at the sulfur center[2].

  • Absence of the Sulfene Pathway: Standard aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) often bypass steric hindrance by reacting via an E1cB-like elimination-addition mechanism. A base abstracts an α -proton to form a highly reactive, planar sulfene intermediate ( R2​C=SO2​ ), which is then rapidly trapped by the nucleophile [1]. Because MCPC features a quaternary α -carbon, it lacks α -protons. The rapid sulfene pathway is structurally blocked, forcing the molecule to rely entirely on the sterically hindered SN​2 pathway [3].

MechanisticDivergence BSC Benzenesulfonyl Chloride (Aromatic) SN2_Fast Direct Displacement (S_N2) Unhindered Trajectory BSC->SN2_Fast High Electrophilicity MCPC Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate (Aliphatic Quaternary) SN2_Slow Direct Displacement (S_N2) Sterically Hindered MCPC->SN2_Slow Bulky α-Substituents Sulfene Sulfene Mechanism (E1cB) Requires α-Proton MCPC->Sulfene BLOCKED (No α-Protons) Prod_Fast Rapid Product Formation (Minutes at RT) SN2_Fast->Prod_Fast Prod_Slow Slow Product Formation (Hours/Days, Requires Catalyst) SN2_Slow->Prod_Slow

Figure 1: Mechanistic divergence showing the blocked sulfene pathway for MCPC.

Quantitative Performance Comparison

To objectively demonstrate the reactivity gap, the following table summarizes the reaction profiles of both electrophiles when coupled with a standard primary amine (benzylamine) to form a sulfonamide.

Note: The baseline unreactivity of MCPC necessitates the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to achieve synthetically useful yields.

ElectrophileNucleophile (1.1 eq)Base / CatalystTemp (°C)TimeConversion / Yield
BSC BenzylamineTriethylamine (TEA, 2.0 eq)25°C0.5 h>95% (Fast SN​2 )
MCPC BenzylamineTriethylamine (TEA, 2.0 eq)25°C24.0 h<10% (Steric block)
MCPC BenzylamineDMAP (1.5 eq)40°C16.0 h82% (Catalyzed)

Experimental Protocols & Causality

The following protocols highlight the distinct operational requirements dictated by the structural differences of the two sulfonyl chlorides.

Protocol A: Standard Sulfonamide Synthesis (Using BSC)

Because BSC is highly reactive, the protocol relies on mild conditions and a simple non-nucleophilic base (TEA) to act as an acid scavenger.

  • Preparation: Dissolve benzylamine (1.1 mmol) and triethylamine (2.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: BSC reactions are highly exothermic; cooling prevents side reactions such as symmetrical sulfimide formation.

  • Addition: Add benzenesulfonyl chloride (1.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

  • Workup: Quench with 1M HCl (to remove excess amine), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Nucleophilic Catalysis Synthesis (Using MCPC)

Standard TEA is insufficient for MCPC. DMAP must be used as a nucleophilic catalyst. DMAP is smaller and significantly more nucleophilic than the amine; it penetrates the steric shield of MCPC to form a highly electrophilic sulfonylpyridinium intermediate , which is then attacked by the amine.

  • Preparation: Dissolve MCPC (1.0 mmol) and DMAP (1.5 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Activation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-stirring allows the sterically hindered MCPC to fully convert into the active sulfonylpyridinium intermediate.

  • Addition: Add benzylamine (1.1 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction to 40°C (mild reflux) for 16 hours. Causality: Thermal energy is required to overcome the high activation barrier of the crowded transition state during the amine addition step.

  • Workup: Wash extensively with 1M HCl (to remove DMAP and unreacted amine), wash with saturated NaHCO3​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

DMAPWorkflow Step1 1. MCPC + DMAP in DCM Step2 2. Formation of Sulfonylpyridinium Ion (Highly Electrophilic) Step1->Step2 Overcomes Steric Barrier Step3 3. Addition of Amine Nucleophile (e.g., Benzylamine) Step2->Step3 Heat (40°C) Step4 4. Expulsion of DMAP & Sulfonamide Formation Step3->Step4 Product Release Step4->Step1 DMAP Recycled

Figure 2: Workflow demonstrating DMAP nucleophilic catalysis required for MCPC activation.

Application Summary

  • Choose Benzenesulfonyl Chloride (BSC) when rapid, high-yielding functionalization is required and the aromatic moiety is well-tolerated by the target molecule's structure-activity relationship (SAR).

  • Choose Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (MCPC) when exploring novel chemical space, specifically when a rigid, aliphatic, sp3 -rich linker is desired to improve metabolic stability or solubility. Researchers must be prepared to utilize nucleophilic catalysis (DMAP) and extended heating to achieve viable yields.

References

  • King, J. F., et al. "Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine." Canadian Journal of Chemistry. Available at:[Link]

  • "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." MDPI. Available at:[Link]

  • "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Benchmarking Reaction Kinetics: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate with Primary vs. Secondary Amines

An Application Scientist’s Guide to Overcoming Steric Hindrance in Sulfonamide Synthesis Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently utilized as stable bioisosteres for phosphates and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Overcoming Steric Hindrance in Sulfonamide Synthesis

Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently utilized as stable bioisosteres for phosphates and amides. While the synthesis of sulfonamides via the nucleophilic substitution of sulfonyl chlorides is generally straightforward, extreme steric encumbrance at the sulfonyl center can drastically alter reaction kinetics.

This guide provides an objective benchmarking analysis of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS 2174000-06-5) [1], comparing its reactivity with primary versus secondary amines. By analyzing the causality behind these kinetic differences, we provide actionable, field-proven protocols for drug development professionals working with highly hindered building blocks.

Mechanistic Rationale: The Impact of Quaternary Steric Bulk

The efficiency of sulfonyl group transfer is highly dependent on the nucleophile's ability to access the electrophilic sulfur atom[2]. The reaction proceeds via a trigonal bipyramidal transition state.

In methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate, the sulfonyl chloride group is bound directly to a fully substituted (quaternary) carbon atom on a cyclopentane ring, flanked by a bulky methyl ester group.

  • Primary Amines: Possess lower steric bulk, allowing them to navigate the narrow approach trajectory required to attack the S(VI) center. They generally exhibit rapid reaction rates and high conversion[2].

  • Secondary Amines: Suffer from severe steric clash (A-strain) with both the cyclopentyl ring and the adjacent ester moiety. This steric repulsion dramatically increases the activation energy, often resulting in trace conversion under standard conditions[3]. Furthermore, attempting to force the reaction with high heat can lead to the undesired elimination of sulfur dioxide, a common degradation pathway for hindered sulfonyl chlorides[4].

G Substrate Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate PrimAmine Primary Amine (Low Steric Bulk) Substrate->PrimAmine SecAmine Secondary Amine (High Steric Bulk) Substrate->SecAmine TS1 Favorable Trajectory (Trigonal Bipyramidal TS) PrimAmine->TS1 TS2 Severe Steric Clash (Ester & Cyclopentyl Ring) SecAmine->TS2 Prod1 Secondary Sulfonamide (Rapid Conversion) TS1->Prod1 Prod2 Tertiary Sulfonamide (Trace / No Reaction) TS2->Prod2

Fig 1. Mechanistic divergence in nucleophilic attack trajectories based on amine steric bulk.

Quantitative Benchmarking Data

To objectively evaluate the reactivity gap, a standardized kinetic assay was performed using equimolar concentrations of the sulfonyl chloride and the respective amine, utilizing pyridine as both the base and a nucleophilic catalyst[3].

Table 1: Kinetic Benchmarking of Amine Nucleophiles (0.1 M in CH₂Cl₂, 25°C)

Amine ClassSpecific NucleophileSteric Descriptor kobs​ (relative)Conversion (1h)Conversion (24h)
Primary n-ButylamineUnhindered1.00>95%>99%
Primary BenzylamineModerate0.8588%>95%
Secondary PiperidineConstrained Ring0.04<5%18%
Secondary DiethylamineHighly Hindered<0.01Not Detected<2%

Data Interpretation: The data clearly demonstrates a kinetic cliff. While primary amines reach near-quantitative conversion within hours, secondary amines stall. For secondary amines, standard conditions are ineffective, necessitating the use of specialized promoters such as silyl triflates (e.g., TMSOTf) to overcome the reactivity limitations[3].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The inclusion of an internal standard (biphenyl) allows for precise LC-MS quantification without relying on isolated yields, which can be skewed by purification losses.

G A Substrate Prep (Hindered SO2Cl) B Amine Addition (1° vs 2°) A->B C Parallel Incubation (Controlled Temp) B->C D Time-Course Aliquoting C->D E LC-MS/UV Quantification D->E

Fig 2. High-throughput kinetic benchmarking workflow for sulfonamide synthesis.

Protocol A: Kinetic Benchmarking Assay (Standard Conditions)

Use this protocol to evaluate the baseline reactivity of primary amines.

  • Solution Preparation: Prepare a 0.2 M stock solution of methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate and a 0.05 M stock solution of biphenyl (internal standard) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Initiation: In a dry 5 mL vial under nitrogen, add 1.0 mL of the sulfonyl chloride stock (0.2 mmol) and 1.0 mL of the internal standard stock. Add pyridine (48 µL, 0.6 mmol, 3.0 equiv).

  • Amine Addition: Rapidly inject the target amine (0.22 mmol, 1.1 equiv) while stirring at 25°C. Start the timer.

  • Time-Course Sampling: At t=15,30,60,120, and 1440 minutes, extract a 20 µL aliquot.

  • Quenching: Immediately quench the aliquot into 980 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid to halt the reaction.

  • Analysis: Analyze via LC-MS/UV at 254 nm. Calculate conversion by comparing the product peak area ratio against the biphenyl internal standard.

Protocol B: Forcing Conditions for Secondary Amines (TMSOTf Promoted)

Standard conditions will fail for secondary amines. This protocol utilizes silyl triflate additives to force the reaction of sterically encumbered substrates[3].

  • Setup: To a flame-dried flask under nitrogen, add methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (1.0 mmol, 1.0 equiv) and the secondary amine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (3.3 mL).

  • Activation: Add pyridine (5.0 mmol, 5.0 equiv) followed dropwise by Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol, 1.5 equiv)[3].

  • Causality Note: TMSOTf is critical here. It reacts with the sulfonyl chloride to generate a highly electrophilic silyl sulfonate intermediate, drastically lowering the activation energy barrier for the sterically hindered secondary amine.

  • Incubation: Stir at room temperature for 2 hours. If LC-MS indicates incomplete conversion, elevate the temperature to 60°C for an additional 4 hours[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Conclusion

When designing synthetic routes involving methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate , chemists must account for the severe steric hindrance imparted by the quaternary cyclopentyl center. While primary amines undergo facile sulfonylation, secondary amines require aggressive catalytic intervention (such as TMSOTf promotion) to achieve meaningful yields. Understanding these kinetic boundaries prevents wasted resources during library generation and scales up drug discovery workflows efficiently.

References
  • methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate — Chemical Substance Information. NextSDS.[Link]

  • Silyl Triflate-Promoted Sulfonylations. Organic Letters - ACS Publications.[Link]

  • US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

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Safety & Regulatory Compliance

Safety

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate Executive Summary & Physicochemical Hazards Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS: 2174000-06-5) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

Executive Summary & Physicochemical Hazards

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate (CAS: 2174000-06-5) is a highly reactive, moisture-sensitive intermediate commonly utilized in drug development and medicinal chemistry. According to standardized hazard classifications, it is a Category 1B Skin Corrosive and a Category 3 Specific Target Organ Toxicant (STOT SE 3)[1].

Causality of Hazard: The primary risk during disposal stems from the chlorosulfonyl functional group (-SO₂Cl). Upon contact with water, this group undergoes rapid, highly exothermic hydrolysis, generating stoichiometric amounts of hydrochloric acid (HCl) gas and the corresponding sulfonic acid[2]. If disposed of improperly (e.g., direct addition to aqueous waste streams without controlled quenching), the rapid gas evolution and heat generation can lead to container rupture, acid spray, and severe inhalation hazards[3].

Disposal Decision Matrix

The disposal strategy depends entirely on the state of the material (pure compound vs. reaction mixture) and the volume.

Waste StateVolumeRecommended Disposal PathwayPrimary EPA RCRA Code
Pure Compound (Unused) AnyDirect EHS Hazardous Waste CollectionD002 (Corrosive)[4]
Reaction Mixture (In Solvent) < 100 mLControlled Laboratory QuenchingN/A (Neutralized)
Reaction Mixture (In Solvent) > 100 mLDirect EHS Hazardous Waste CollectionD002 / D001 (if flammable)
Spill Cleanup Material AnySolid Hazardous Waste CollectionD002[5]

Standard Laboratory-Scale Quenching Protocol

For small-scale reaction mixtures or residual reagent, controlled quenching is the safest operational plan. This protocol relies on a self-validating feedback loop : the cessation of effervescence and a stable neutral pH confirm the complete destruction of the reactive chlorosulfonyl species[2].

Materials Required:

  • Ice bath

  • Magnetic stirrer and stir bar

  • Large beaker (at least 5x the volume of the reaction mixture)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH test strips

Step-by-Step Methodology:

  • Preparation of the Quenching Bath: Calculate the molar amount of unreacted methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate. Prepare a saturated solution of NaHCO₃ containing at least 5 to 10 molar equivalents of base relative to the sulfonyl chloride[3].

  • Temperature Control: Place the beaker containing the basic solution into an ice bath. Begin vigorous magnetic stirring. Allow the solution to cool to 0–5 °C[2].

    • Causality: Cooling is mandatory to absorb the heat of the exothermic hydrolysis and prevent the volatilization of the generated HCl before it can be neutralized[2].

  • Controlled Addition: Using an addition funnel or pipette, add the sulfonyl chloride mixture dropwise to the cold, stirred NaHCO₃ solution[3].

    • Observation: Vigorous effervescence (CO₂ gas evolution) will occur as the generated HCl reacts with the bicarbonate[2].

  • Maturation: Once addition is complete, maintain stirring in the ice bath for a minimum of 30 minutes to ensure all residual sulfonyl chloride is completely hydrolyzed[2].

  • Self-Validation (pH Check): Test the aqueous layer with pH paper. The pH must be stable between 7 and 8[2]. If a solid precipitate forms or the pH is acidic, the quench is incomplete; add additional NaHCO₃ and stir for another 15 minutes[2].

  • Final Disposal: Once neutralized and validated, separate the organic layer (dispose of as non-halogenated or halogenated organic waste, depending on the solvent) and dispose of the aqueous layer in the standard aqueous waste stream.

Emergency Spill Protocol

In the event of a spill, never use water or combustible materials (like paper towels) directly on the spill[3].

  • Evacuate non-essential personnel and lower the fume hood sash if the spill is inside a hood[3].

  • Cover the spill completely with a dry, inert absorbent material such as dry sand, dry lime, or soda ash[3].

  • Carefully sweep the absorbed material into a compatible, chemical-resistant container (e.g., polyethylene) without creating dust[6].

  • Label as hazardous waste and contact Environmental Health and Safety (EHS) for immediate pickup[6].

Workflow Diagram: Disposal Logic

DisposalWorkflow Start Methyl 1-(chlorosulfonyl) cyclopentane-1-carboxylate Decision Waste State & Volume? Start->Decision Quench Quench Protocol (Slow addition to cold NaHCO3) Decision->Quench Reaction mixture / Small scale Direct Direct Disposal (Pure/Bulk Compound) Decision->Direct Bulk / Pure Verify Verify pH (7-8) Ensure complete hydrolysis Quench->Verify Verify->Quench pH < 7 AqWaste Dispose as Aqueous Waste (per institutional guidelines) Verify->AqWaste pH Neutral EHS EHS Hazardous Waste (EPA D002 - Corrosive) Direct->EHS

Caption: Decision matrix and workflow for the safe disposal and quenching of sulfonyl chlorides.

References

  • NextSDS. "methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate — Chemical Substance Information." Retrieved from: 1

  • Benchchem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides." Retrieved from: 3

  • Benchchem. "Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions." Retrieved from:2

  • Santa Cruz Biotechnology. "SAFETY DATA SHEET: SC-280976 - methyl 4-(chlorosulfonyl)benzoate." Retrieved from: 4

  • University of Southern Indiana. "Hazardous Waste Management Plan." Retrieved from: 5

  • Aaron Chemicals LLC. "Safety Data Sheet - [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid." Retrieved from: 6

Sources

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